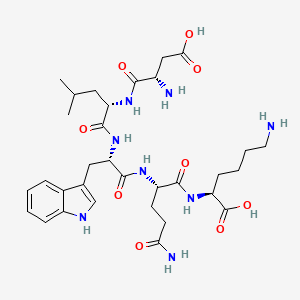

Asp-Leu-Trp-Gln-Lys

描述

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49)/t20-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFYSAXLDCODRM-NPJMLQJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Physiological Roles of Uremic Pentapeptide Asp Leu Trp Gln Lys

Modulation of Renal Function and Associated Pathophysiologies

The presence of Asp-Leu-Trp-Gln-Lys is intrinsically linked to kidney function, and its accumulation is a hallmark of uremia. nih.govnih.gov Research has begun to uncover its role in the complex environment of renal disease.

Impact on Kidney Injury and Progression

Acute kidney injury (AKI) is a serious condition that can arise from various causes, and early detection is crucial. nih.gov While the direct impact of this compound on the progression of kidney injury is not yet fully elucidated, the study of metabolites in renal patients provides insights into the pathological processes. For instance, in kidney transplant patients, levels of tryptophan and symmetric dimethylarginine (SDMA) have been identified as potential biomarkers for AKI. nih.gov The infusion of amino acid solutions has been explored as a potential therapeutic strategy to mitigate AKI in certain clinical settings, such as cardiac surgery, by potentially improving renal blood flow and oxygenation. thebottomline.org.uk However, the specific role of this compound in these processes remains to be determined.

Immunological and Inflammatory Responses Regulated by Uremic Pentapeptide (this compound)

Peptides can exert significant immunomodulatory and inflammatory effects. imrpress.com Early research on the uremic pentapeptide this compound indicated that it possesses inhibitory activity on E-rosette formation, suggesting a potential interaction with T-lymphocytes. researchgate.net This finding points towards a possible role in the immune dysregulation observed in uremic patients.

Bioactive peptides derived from various sources have been shown to modulate immune responses, including enhancing or inhibiting cytokine production. nih.gov For example, certain peptides can influence the production of interleukins, which are key signaling molecules in the immune system. The presence of tryptophan in a peptide sequence can be a factor in its immunomodulatory properties. The inflammatory response in macrophages, key cells in the immune system, can be regulated by specific peptides. imrpress.com

Central Nervous System Modulation and Neurological Implications

Neuropeptides, which are short chains of amino acids, play crucial roles in the central nervous system (CNS) as neurotransmitters and neuromodulators. tmc.edu They are involved in a wide range of physiological processes, and alterations in their levels can have significant neurological consequences. tmc.edu The uremic pentapeptide this compound, due to its peptide nature, has the potential to interact with the CNS.

While direct studies on the neurological effects of this compound are limited, the broader context of neuropeptide function provides a framework for its potential roles. For instance, peptides can influence neuronal signaling and are implicated in conditions like Huntington's and Alzheimer's disease. tmc.edu The encephalitogenic activity of certain peptides, meaning their ability to induce an autoimmune reaction in the brain, has been well-documented for specific sequences found in myelin basic protein. annualreviews.org

Diverse Systemic Bioactivities of Uremic Pentapeptide (this compound)

Beyond its effects on the renal, immune, and nervous systems, the uremic pentapeptide may have other systemic bioactivities. Bioactive peptides derived from various natural sources are known to possess a wide array of functions, including antioxidant, antimicrobial, and antihypertensive activities. nih.govnih.govmdpi.commdpi.com

The presence of specific amino acids in a peptide sequence often dictates its biological activity. For example, peptides containing hydrophobic amino acids like leucine (B10760876) and tryptophan can interact with cell membranes. hogrefe.com Tryptophan residues, in particular, have been associated with radical scavenging activity. hogrefe.com The potential for this compound to exhibit such activities warrants further investigation.

Table 1: Investigated Biological Activities of this compound and Related Peptides

| Biological System | Observed or Potential Activity | Research Focus |

|---|---|---|

| Renal System | Accumulates as a uremic toxin. researchgate.netnih.govusbio.netbiosynth.combiosynth.com | Uremic toxin homeostasis, potential biomarker for kidney injury. nih.govnih.gov |

| Immune System | Inhibition of E-rosette formation. researchgate.net | Immunomodulation, inflammatory response. imrpress.com |

| Central Nervous System | Potential for neuromodulation. tmc.edu | Neurological implications of uremic peptides. annualreviews.org |

| Systemic Bioactivities | Potential for antioxidant or other activities. | Structure-function relationships of bioactive peptides. hogrefe.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Symmetric dimethylarginine (SDMA) |

Molecular Mechanisms of Action of Uremic Pentapeptide Asp Leu Trp Gln Lys

Receptor-Ligand Interactions and Specificity

The initial step in the action of many biologically active peptides is their binding to specific receptors on the cell surface. While the precise receptor for Asp-Leu-Trp-Gln-Lys is not definitively identified in the provided search results, the context of uremic toxins and peptide hormones suggests potential interactions with various cell surface receptors. dss.go.th The specificity of such interactions is dictated by the three-dimensional structure of the peptide and the complementary binding pocket of the receptor.

The pentapeptide's composition of both acidic (Aspartic Acid) and basic (Lysine) amino acids, along with hydrophobic (Leucine, Tryptophan) and polar (Glutamine) residues, gives it a complex physicochemical profile. polylc.comacs.org This amphipathic nature could allow for a range of interactions, including electrostatic and hydrophobic, with a potential receptor. The presence of Tryptophan, an aromatic amino acid, can facilitate π-π stacking interactions, which are important for the binding of many ligands to their receptors. chromatographyonline.com

Table 1: Physicochemical Properties of Amino Acid Residues in this compound

| Amino Acid | One-Letter Code | Side Chain Property | Potential Interaction Type |

| Aspartic Acid | D | Acidic, Polar | Electrostatic, Hydrogen Bonding |

| Leucine (B10760876) | L | Hydrophobic, Nonpolar | Hydrophobic |

| Tryptophan | W | Aromatic, Hydrophobic | π-π Stacking, Hydrophobic |

| Glutamine | Q | Polar, Uncharged | Hydrogen Bonding |

| Lysine | K | Basic, Polar | Electrostatic, Hydrogen Bonding |

This table is generated based on general biochemical knowledge and the peptide's composition.

The specificity of the pentapeptide's binding would also be influenced by the cellular context and the expression profile of potential receptors in different tissues. Further research is needed to isolate and characterize the specific receptor(s) for this compound to fully understand its biological activity.

Intracellular Signaling Pathways Elicited by Uremic Pentapeptide (this compound)

Upon binding to a cell surface receptor, a signaling cascade is typically initiated, leading to a cellular response. The nature of this response is determined by the type of receptor and the downstream signaling pathways it activates.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Many peptide hormones and neurotransmitters exert their effects through G-protein coupled receptors (GPCRs). It is plausible that this compound could act as a ligand for a GPCR. google.com The binding of the pentapeptide to a GPCR would induce a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein.

Depending on the G-protein subtype (e.g., Gs, Gi, Gq), this activation could lead to:

Modulation of adenylyl cyclase activity: This would alter the intracellular levels of cyclic AMP (cAMP), a key second messenger that regulates the activity of Protein Kinase A (PKA).

Activation of phospholipase C (PLC): This would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

The specific downstream effects would depend on the particular GPCR and G-protein involved, as well as the cellular machinery present in the target cell.

Kinase-Mediated Signaling

Kinase-mediated signaling is a fundamental mechanism for regulating a vast array of cellular processes. The uremic pentapeptide could influence kinase activity through several mechanisms:

Receptor Tyrosine Kinases (RTKs): If the pentapeptide binds to an RTK, it could induce receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines would then serve as docking sites for various signaling proteins containing SH2 or PTB domains, initiating downstream cascades such as the MAP kinase pathway.

Non-Receptor Tyrosine Kinases: The pentapeptide could indirectly influence the activity of non-receptor tyrosine kinases by modulating upstream signaling events.

Serine/Threonine Kinases: As mentioned in the context of GPCR signaling, the pentapeptide could indirectly regulate the activity of serine/threonine kinases like PKA and PKC.

The study of tyrosine protein kinase specificity has utilized hydrophilic interaction chromatography, a technique that can be used to separate peptides like this compound. acs.org This highlights the importance of phosphorylation events in peptide-mediated signaling.

Ion Channel Modulation and Membrane Dynamics

The flow of ions across the cell membrane is crucial for many cellular functions, including nerve impulse transmission, muscle contraction, and cell volume regulation. The uremic pentapeptide could modulate the activity of ion channels either directly or indirectly. vt.edu

Direct modulation could involve the peptide binding to a subunit of the ion channel, causing a conformational change that alters its gating properties (opening or closing). Indirect modulation could occur through the activation of signaling pathways that lead to the phosphorylation or dephosphorylation of the ion channel, thereby altering its activity.

Given the charged residues in the pentapeptide (Aspartic Acid and Lysine), it is also conceivable that it could influence membrane potential and dynamics through electrostatic interactions with the lipid bilayer or with charged components of the membrane.

Protein-Protein and Protein-Nucleic Acid Interactions

The biological effects of the uremic pentapeptide are likely mediated through its interactions with other proteins. These interactions can be transient, as in the case of receptor binding and enzyme modulation, or more stable, leading to the formation of protein complexes.

The structure of the pentapeptide, with its combination of charged, hydrophobic, and polar residues, provides multiple points of contact for potential protein-protein interactions. For example, the charged residues could participate in salt bridges, while the hydrophobic residues could engage in hydrophobic interactions within a protein's core or at an interface.

While direct evidence for protein-nucleic acid interactions of this compound is not present in the provided search results, it is a possibility that cannot be entirely ruled out. Some peptides are known to interact with DNA or RNA, influencing processes such as gene transcription and translation. However, this would likely require the peptide to enter the cell and translocate to the nucleus.

Enzymatic Regulation and Modulatory Effects

The uremic pentapeptide could modulate the activity of various enzymes, either as a substrate, an inhibitor, or an allosteric regulator. Its peptide nature makes it a potential substrate for proteases.

The presence of specific amino acid residues could also make it an inhibitor of certain enzymes. For instance, if the peptide's structure mimics the natural substrate of an enzyme, it could act as a competitive inhibitor.

Furthermore, the binding of the pentapeptide to a site on an enzyme distinct from the active site (an allosteric site) could induce a conformational change that alters the enzyme's catalytic activity. The use of hydrophilic interaction chromatography to study tyrosine protein kinase specificity with model peptides, including this compound, suggests a role for such peptides in modulating enzymatic activity. acs.orgamazonaws.com

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Potential Target | Potential Consequence |

| Receptor Binding | GPCRs, RTKs | Initiation of intracellular signaling cascades |

| Kinase Modulation | Tyrosine kinases, Serine/Threonine kinases | Altered phosphorylation of target proteins |

| Ion Channel Interaction | Various ion channels | Changes in ion flux and membrane potential |

| Protein-Protein Interaction | Signaling proteins, Enzymes | Formation of functional complexes, Modulation of activity |

| Enzymatic Regulation | Proteases, Other enzymes | Peptide degradation, Inhibition or activation of enzyme |

This table summarizes the potential interactions discussed in the article.

Structure Activity Relationships Sar and Rational Design of Uremic Pentapeptide Asp Leu Trp Gln Lys Analogs

Elucidation of Key Amino Acid Residues for Activity and Selectivity

Identifying the amino acid residues crucial for the biological activity and target selectivity of Asp-Leu-Trp-Gln-Lys is a cornerstone of its analog design. Techniques such as systematic amino acid substitution and the incorporation of non-standard amino acids have provided significant insights into the functional role of each residue.

Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. mybiosource.comgenscript.com By systematically replacing each amino acid with alanine, which has a small, non-reactive methyl side chain, researchers can assess the impact of the original side chain on the peptide's activity. mybiosource.com A significant loss of activity upon substitution indicates that the original residue is critical for function.

For the pentapeptide this compound, alanine scanning would reveal the importance of each residue's side chain. For instance, substituting the bulky, hydrophobic side chains of Leucine (B10760876) (Leu) and Tryptophan (Trp) could disrupt hydrophobic interactions essential for binding to a target receptor. Similarly, replacing the charged residues Aspartic Acid (Asp) and Lysine (Lys) could interfere with electrostatic interactions, while substituting Glutamine (Gln), a polar uncharged residue, could affect hydrogen bonding capabilities. wikipedia.orgkhanacademy.org

Table 1: Hypothetical Alanine Scanning Results for this compound

| Position | Original Residue | Substitution | Hypothetical Change in Activity | Inferred Role of Original Residue |

|---|---|---|---|---|

| 1 | Aspartic Acid (Asp) | Alanine (Ala) | Significant Decrease | Essential for electrostatic interactions. |

| 2 | Leucine (Leu) | Alanine (Ala) | Moderate Decrease | Contributes to hydrophobic binding. |

| 3 | Tryptophan (Trp) | Alanine (Ala) | Significant Decrease | Critical for hydrophobic and/or aromatic interactions. |

| 4 | Glutamine (Gln) | Alanine (Ala) | Minor Decrease | Involved in hydrogen bonding, but not critical. |

This table presents hypothetical data to illustrate the principles of alanine scanning.

The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, can have profound effects on a peptide's activity and stability. mdpi.compreprints.org Replacing an L-amino acid with its D-counterpart can alter the peptide's conformation, potentially leading to increased selectivity for a specific receptor isoform or, conversely, a loss of activity if the original stereochemistry is crucial for binding. nih.govresearchgate.net

Non-canonical amino acids, which are not among the 20 standard proteinogenic amino acids, offer a vast chemical space for modifying peptides. nih.govresearchgate.net Incorporating residues with altered side chain length, branching, or aromaticity can fine-tune the peptide's binding affinity and selectivity. For example, replacing Leucine with norleucine or tert-leucine could probe the size and shape of the hydrophobic binding pocket of the target. nih.gov

Conformational Analysis and Design of Conformationally Constrained Analogs

Understanding the three-dimensional structure, or conformation, of this compound is crucial for designing more potent and selective analogs. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can be used to determine the peptide's preferred conformation when bound to its target. nih.gov

Once the bioactive conformation is identified, conformationally constrained analogs can be designed. This involves introducing chemical modifications that lock the peptide into its active shape, which can lead to increased binding affinity and stability. nih.gov This can be achieved through cyclization (forming a ring structure within the peptide) or by incorporating specific amino acids that induce turns or other secondary structures.

Lack of Publicly Available Research on Peptidomimetics of this compound

The inquiry into the structure-activity relationships (SAR) and rational design of analogs for the pentapeptide with the sequence Aspartyl-Leucyl-Tryptophyl-Glutamyl-Lysine did not yield any studies detailing the synthesis or evaluation of peptidomimetics derived from this specific molecule.

Consequently, information regarding the strategic design, chemical modifications, and resulting biological activities of such compounds is not available in the public domain. This prevents the creation of a detailed article or the compilation of data tables as requested.

The following table lists the full names and abbreviations of the amino acids that constitute the subject pentapeptide.

| Full Name | Abbreviation (3-Letter) | Abbreviation (1-Letter) |

| Aspartic Acid | Asp | D |

| Leucine | Leu | L |

| Tryptophan | Trp | W |

| Glutamine | Gln | Q |

| Lysine | Lys | K |

Methodological Approaches for Investigating Uremic Pentapeptide Asp Leu Trp Gln Lys and Its Analogs

In Vitro Experimental Paradigms

In vitro studies form the foundational tier of research, allowing for controlled investigation of the pentapeptide's effects at the cellular and molecular level. These paradigms are crucial for dissecting mechanisms of action without the complexities of a whole organism.

Cell-Based Functional Assays and Reporter Systems

Cell-based assays are fundamental for observing the physiological or pathological effects of Asp-Leu-Trp-Gln-Lys on various cell types. Given its identity as a uremic toxin, research would logically focus on cell types affected by chronic kidney disease (CKD), such as renal, cardiovascular, and immune cells.

Typical assays involve exposing cultured cells to the pentapeptide and measuring specific outcomes. For instance, researchers might use human renal proximal tubule epithelial cells to investigate cytotoxicity or apoptosis, key events in the progression of kidney damage. oup.com The effects of other uremic solutes have been studied in peripheral blood mononuclear leukocytes (PBL) to assess premature apoptosis, which contributes to the immune dysfunction seen in uremia. researchgate.net Similarly, endothelial cell cultures are used to study inflammation and the expression of adhesion molecules, which are critical in the development of atherosclerosis, a common comorbidity in CKD patients. researchgate.net

Reporter gene assays are a sophisticated subset of cell-based assays used to study the activation or inhibition of specific signaling pathways. In this system, cells are genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. If the pentapeptide interacts with a receptor that triggers this pathway, the resulting signal can be quantified. For example, HEK293T cells are commonly used for this purpose due to their high transfectability and are often employed to study receptor activation and downstream signaling, such as cAMP production. acs.org

Table 1: Examples of Cell-Based Assays for Investigating this compound

| Assay Type | Cell Line/Type | Endpoint Measured | Research Question |

|---|---|---|---|

| Cytotoxicity Assay | Human Renal Proximal Tubule Cells | Cell Viability (e.g., MTT assay), LDH Release | Does the pentapeptide cause direct damage to kidney cells? |

| Apoptosis Assay | Peripheral Blood Mononuclear Leukocytes (PBLs) | Caspase-3 Activation, Annexin V Staining | Does the pentapeptide contribute to immune cell death observed in uremia? researchgate.netresearchgate.net |

| Inflammation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Expression of Adhesion Molecules (e.g., ICAM-1, VCAM-1), Cytokine Secretion (e.g., IL-6) | Does the pentapeptide promote vascular inflammation and atherosclerosis? |

| Reporter Gene Assay | HEK293T cells transfected with a specific receptor | Luciferase or Fluorescent Protein Expression | Which signaling pathways are activated or inhibited by the pentapeptide upon receptor binding? acs.org |

Ligand Binding Assays and Receptor Profiling

To understand how this compound exerts its effects, it is crucial to identify its molecular binding partners, primarily cell surface receptors. Ligand binding assays are designed to measure the interaction between a ligand (the pentapeptide) and its receptor.

These assays typically use a labeled form of the pentapeptide, often with a radioactive isotope or a fluorescent tag. The labeled ligand is incubated with cells or cell membranes known to express a variety of receptors. The amount of binding is then quantified. Competition binding assays, a common variant, involve competing the labeled ligand with an unlabeled version (the pentapeptide itself or its analogs) to determine binding affinity (Kd) and specificity. The goal is to find which receptors the pentapeptide binds to with high affinity. nih.gov

The composition of the pentapeptide, containing both charged (Asp, Lys) and hydrophobic (Leu, Trp) residues, suggests it could interact with a range of receptor binding pockets. nih.gov Studies analyzing side-chain flexibility upon ligand binding have shown that Lysine (Lys) is among the most flexible amino acids, which could facilitate its fit into a binding pocket. nih.gov Receptor profiling against a panel of known receptors, such as G protein-coupled receptors (GPCRs) or ion channels, can help to narrow down potential targets. google.com

Enzyme Activity Assays and Kinetic Studies

The pentapeptide this compound could also function as a modulator of enzyme activity, either as an inhibitor or as a substrate for proteases. Enzyme activity assays are employed to investigate these possibilities.

To test for enzyme inhibition, the pentapeptide is incubated with a purified enzyme and its known substrate. The rate of product formation is measured, often using techniques like high-performance liquid chromatography (HPLC) or spectrophotometry. oup.comtandfonline.com A decrease in product formation would indicate that the pentapeptide is inhibiting the enzyme. For example, many peptides derived from food proteins have been tested for their ability to inhibit angiotensin I-converting enzyme (ACE), a key regulator of blood pressure. tandfonline.com

Conversely, to determine if the pentapeptide is a substrate for a particular protease, it would be incubated with the enzyme, and the reaction mixture would be analyzed over time for the disappearance of the full-length peptide and the appearance of smaller fragments. oup.com Kinetic studies, such as determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat), can provide detailed information about the efficiency of the enzyme in cleaving the peptide. promega.com

In Vivo Preclinical Models

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological relevance of the pentapeptide's effects and to evaluate its pharmacokinetic and pharmacodynamic properties in a complex biological system.

Animal Models of Uremic Syndrome and Renal Disease

To study a uremic toxin, it is imperative to use an animal model that mimics the human condition of uremia. Various animal models of CKD and uremic syndrome have been developed in species including mice, rats, pigs, and dogs. nih.gov These models are crucial for assessing the role of this compound in the pathophysiology of kidney disease and its systemic complications. mdpi.com

The choice of model is critical for obtaining data that can be extrapolated to humans. mdpi.com Common methods for inducing CKD in animals include:

Surgical Models: Subtotal (e.g., 5/6th) nephrectomy, which involves the surgical removal of a significant portion of the kidney mass, leading to a progressive loss of the remaining nephrons.

Chemical/Toxicant-Induced Models: Administration of drugs like adenine (B156593) or gentamicin (B1671437) can induce tubular injury and renal failure. mdpi.com

Genetic Models: Mice can be genetically engineered to develop kidney disease.

A systematic review of animal models for studying protein-bound uremic toxins found that rat models of tubular injury resulted in plasma concentrations of toxins like indoxyl sulfate (B86663) that were highly relevant to those in human kidney failure. nih.gov This suggests such models may be particularly suitable for investigating the in vivo effects of the uremic pentapeptide. nih.gov In these models, researchers can administer the pentapeptide and observe its effects on markers of kidney function (e.g., blood urea (B33335) nitrogen, creatinine), cardiovascular health, and inflammation. researchgate.net

Table 2: Common Animal Models for Uremic Toxin Research

| Model Type | Animal Species | Method of Induction | Key Features | Relevant Findings |

|---|---|---|---|---|

| Nephron Loss Model | Rat, Mouse | 5/6th surgical nephrectomy | Mimics progressive loss of kidney function. | Useful for studying long-term effects of uremia. |

| Tubular Injury Model | Rat | Adenine-rich diet or gentamicin administration | Causes significant tubular damage and inflammation. | Produces high levels of protein-bound uremic toxins, closely mimicking human kidney failure. nih.gov |

| Large Animal Model | Pig | Bilateral subtotal renal artery embolization | Allows for preclinical testing of novel dialysis technologies and provides a translational model. mdpi.com | Stable chronic kidney injury can be induced for long-term studies. mdpi.com |

Pharmacokinetic and Pharmacodynamic Profiling

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are performed to understand how the body processes the pentapeptide and how the peptide affects the body, respectively.

Pharmacokinetics (PK) describes the journey of a substance through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). To study the PK of this compound, the peptide would be administered to healthy and uremic animal models, typically intravenously or subcutaneously. researchgate.net Blood samples are then collected at various time points to measure the concentration of the pentapeptide. nih.gov This data allows for the calculation of key PK parameters:

Half-life (t1/2): The time it takes for the plasma concentration of the peptide to reduce by half.

Clearance (CL): The volume of plasma cleared of the peptide per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Studies on other peptides have shown that clearance and half-life can vary dramatically, impacting their therapeutic potential and dosing frequency. researchgate.net

Pharmacodynamics (PD) links the concentration of the peptide (PK) to its observed biological effect. In the context of the uremic pentapeptide, PD studies would correlate its plasma concentration with specific biomarkers of effect. For example, researchers might measure changes in blood pressure, levels of inflammatory cytokines, or markers of kidney damage at different peptide concentrations. This helps to establish a dose-response relationship and understand the concentration at which the peptide exerts its biological activity in vivo. mdpi.com

Behavioral and Physiological Studies in Animal Models

While this compound is identified as a uremic pentapeptide, specific in vivo studies detailing its direct behavioral and physiological effects in animal models are not extensively documented in the public literature. However, the methodologies for assessing the impact of uremic toxins are well-established. These studies are critical for understanding how accumulating toxins in chronic kidney disease (CKD) contribute to the systemic pathophysiology of uremia, including neurological and physiological dysfunction. nih.gov

Animal models are fundamental for mimicking the uremic state and studying the effects of specific toxins. nih.gov Common models include surgical methods, like 5/6 nephrectomy (subtotal nephrectomy), which reduces the mass of functional kidney tissue, or chemically-induced models that cause tubular injury. nih.govresearchgate.net These models allow researchers to study the progression of CKD and the systemic accumulation of uremic toxins, including peptides. nih.gov

Once a uremic animal model is established, a battery of behavioral tests can be employed to assess neurological changes. kjim.org These tests can quantify alterations in motor activity, anxiety levels, and cognitive function, which are often observed in uremic conditions. nih.govkjim.orgmarshallplan.at For instance, studies on the well-characterized uremic toxin indoxyl sulfate have shown that its accumulation in rats leads to reduced locomotor and exploratory activity. researchgate.net

Physiological investigations in these models typically focus on cardiovascular function, inflammation, and oxidative stress, which are hallmarks of CKD. frontiersin.org Researchers measure biomarkers of inflammation (e.g., cytokines), endothelial dysfunction, and cardiac hypertrophy to understand the systemic toxicity of uremic solutes. frontiersin.orgahajournals.org Although direct evidence for this compound is scarce, its documented immunomodulating properties suggest that its physiological impact would be a key area for future investigation using these established models. peptide.com

Table 1: Methodologies in Animal Models for Uremic Toxin Investigation

| Category | Method/Technique | Purpose & Measured Parameters | Relevance to Uremic Peptides |

|---|---|---|---|

| Animal Model Induction | 5/6 Nephrectomy | Creates a model of chronic kidney failure through surgical reduction of kidney mass, leading to toxin accumulation. | Allows for long-term study of the systemic effects of retained peptides. |

| Chemical-Induced Injury (e.g., Adenine Diet) | Induces renal fibrosis and tubular injury, mimicking aspects of human CKD. nih.gov | Useful for studying toxins that may be specifically handled by renal tubules. | |

| Behavioral Assessment | Open Field Test | Measures general locomotor activity, exploratory behavior, and anxiety-like behavior. researchgate.netkjim.org | To assess potential neurotoxic effects, such as lethargy or anxiety, caused by peptide accumulation. |

| Elevated Plus Maze | Assesses anxiety levels by measuring the time spent in open versus enclosed arms of the maze. researchgate.netmarshallplan.at | To determine if the peptide modulates anxiety, a common symptom in uremia. | |

| Physiological Assessment | Blood Pressure Monitoring | Measures changes in cardiovascular function, a common complication of CKD. | To investigate potential effects on blood pressure regulation. |

| Echocardiography | Assesses cardiac structure and function, including hypertrophy and ejection fraction. | To study potential cardiotoxic effects of the peptide. | |

| Biomarker Analysis (ELISA, Western Blot) | Quantifies levels of inflammatory cytokines, markers of oxidative stress, and indicators of endothelial dysfunction in blood and tissue. ahajournals.org | To explore the documented immunomodulating properties and other systemic physiological effects. |

Advanced Analytical and Structural Techniques

To fully characterize the uremic pentapeptide this compound, a suite of advanced analytical methods is employed. These techniques are essential for its definitive identification in biological samples, elucidation of its three-dimensional structure, and understanding its molecular behavior.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), most often coupled with liquid chromatography (LC), is the cornerstone for the identification and quantification of uremic toxins, including peptides, in complex biological matrices like serum or plasma. nih.govnih.gov This technique allows for the precise determination of a molecule's mass, which is critical for confirming its elemental composition. The pentapeptide this compound has a calculated molecular weight of approximately 688.8 Da and a molecular formula of C32H48N8O9. elabscience.combiorunstar.comcymitquimica.com

Table 2: General Workflow for Peptide Identification via LC-HRMS

| Step | Description | Key Instruments/Techniques | Information Obtained |

|---|---|---|---|

| 1. Sample Preparation | Extraction of small molecules from biological fluid (e.g., serum, hemofiltrate) and removal of large proteins. | Protein precipitation (e.g., with acetonitrile), solid-phase extraction (SPE). researchgate.net | A clean sample containing low-molecular-weight metabolites, including peptides. |

| 2. Chromatographic Separation | Separation of the complex mixture of metabolites based on their physicochemical properties (e.g., polarity, size). | Ultra-High Performance Liquid Chromatography (UHPLC) with columns like reversed-phase C18 or size-exclusion chromatography (SEC). chromatographyonline.comchromatographyonline.com | Retention time for the specific peptide, separating it from other interfering compounds. |

| 3. Ionization | Conversion of the neutral peptide molecules into charged ions in the gas phase. | Electrospray Ionization (ESI). jst.go.jp | Gaseous ions of the peptide, suitable for MS analysis. |

| 4. Mass Analysis (MS1) | Precise measurement of the mass-to-charge (m/z) ratio of the intact peptide ion. | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF). oup.com | Accurate mass of the parent ion, used to predict the elemental formula (e.g., C32H48N8O9). |

| 5. Fragmentation (MS/MS) | The parent ion is isolated and fragmented to break the peptide bonds. | Collision-Induced Dissociation (CID). | A series of fragment ions (b- and y-ions). |

| 6. Fragment Analysis (MS2) | The m/z ratios of the fragment ions are measured. | Mass Spectrometer. | A fragmentation spectrum. |

| 7. Data Analysis | The fragmentation pattern is compared against databases or theoretical predictions to confirm the amino acid sequence. | Database search software (e.g., Mascot, Sequest). | Definitive identification and sequence confirmation of the peptide. |

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation

Determining the three-dimensional (3D) structure of this compound is crucial for understanding its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques for atomic-resolution structural analysis of peptides. technologynetworks.combu.edu

NMR spectroscopy is performed on the peptide in solution, providing insight into its structure and dynamics in a near-physiological environment. jove.comnmims.edu A series of NMR experiments, such as COSY, TOCSY, and NOESY, can identify through-bond and through-space correlations between atomic nuclei. This information provides distance restraints that are used to calculate an ensemble of structures consistent with the experimental data. jove.com This method is particularly valuable for flexible peptides that may not crystallize easily. nmims.edu While a full NMR structural determination for this specific uremic pentapeptide is not available in the literature, the techniques are standard. For instance, NMR has been used to verify the synthesis of peptide derivatives. dss.go.th

X-ray crystallography provides a high-resolution static picture of the peptide in a solid, crystalline state. nih.gov The technique requires growing a well-ordered crystal of the peptide, which can be challenging. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the peptide's atomic structure is built and refined. bu.edu While powerful, the resulting structure may not represent all conformations the peptide can adopt in solution. technologynetworks.com

Table 3: Comparison of NMR and X-ray Crystallography for Peptide Structural Analysis

| Feature | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |

|---|---|---|

| Sample State | Solution (aqueous or organic) jove.com | Solid (crystal) nih.gov |

| Primary Data | Interatomic distances (NOEs), dihedral angles jove.com | Electron density map from diffraction patterns bu.edu |

| Structural Information | Provides an ensemble of structures, reflecting conformational dynamics and flexibility in solution. nmims.edu | Provides a single, high-resolution, time-averaged structure in the crystal lattice. |

| Size Limitation | More effective for small to medium-sized peptides and proteins (typically < 40 kDa). bu.edu | Can be used for very large molecules and complexes, provided they crystallize. bu.edu |

| Key Advantage | Analyzes peptide in a near-native solution environment; can study dynamics and interactions. technologynetworks.com | Can achieve very high (atomic) resolution; considered the "gold standard" for static structure. |

| Key Challenge | Structure calculation can be complex; resolution is generally lower than crystallography. | Growing high-quality, diffraction-grade crystals can be a major bottleneck. jove.com |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry provides powerful in silico tools to complement experimental investigation of peptides like this compound. Molecular dynamics (MD) simulations, in particular, allow researchers to model the behavior of a peptide over time at an atomic level.

Starting with a predicted or experimentally-derived structure, an MD simulation calculates the forces between atoms and uses them to simulate the peptide's movements and conformational changes in a defined environment, such as a water box that mimics physiological conditions. These simulations can predict the most stable conformations of the peptide, analyze its flexibility, and study how it interacts with other molecules, such as cell surface receptors or enzymes.

For a peptide like this compound, computational approaches can be used to:

Predict 3D Structure: Generate initial structural models when experimental data is unavailable.

Analyze Conformational Landscape: Explore the different shapes the peptide can adopt in solution and their relative stabilities.

Simulate Environmental Effects: Study how factors like pH or the presence of a membrane interface might alter the peptide's structure and behavior.

Docking Studies: Predict how the peptide might bind to a protein target, providing hypotheses about its mechanism of action.

While no specific computational studies on this compound were identified in the searched literature, these methods are standard in peptide research and would be a logical next step in characterizing its function.

Table 4: Applications of Computational Chemistry in Peptide Research

| Computational Method | Description | Application to this compound |

|---|---|---|

| Homology Modeling | Predicts a protein/peptide structure based on the known structure of a similar sequence. | Could provide a starting structural model if a homologous peptide structure exists. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent movement of atoms in the peptide, revealing its dynamic behavior. | Elucidate its preferred conformations in solution, assess flexibility of the backbone and side chains, and study its stability. |

| Molecular Docking | Predicts the preferred orientation of the peptide when bound to a target protein (receptor or enzyme). | Generate hypotheses about its biological targets and mechanism of action (e.g., how it exerts immunomodulating effects). |

| Free Energy Calculations | Computes the binding affinity between the peptide and a target molecule. | Quantify the strength of interaction with a potential biological partner, helping to validate docking results. |

Therapeutic Potential and Translational Research of Uremic Pentapeptide Asp Leu Trp Gln Lys

Therapeutic Strategies for Renal Disease and Uremic Complications

The primary connection of Asp-Leu-Trp-Gln-Lys to renal disease stems from its classification as a uremic toxin. Uremia, a condition marked by the buildup of waste products in the blood due to kidney failure, leads to a host of complications, including cardiovascular disease, metabolic disturbances, and neurological symptoms. nih.govmdpi.com The accumulation of molecules like this pentapeptide is central to the pathophysiology of the uremic syndrome.

A key therapeutic strategy, therefore, involves targeting the uremic toxins themselves. nih.govfrontiersin.orgmdpi.com This can include developing therapies to remove them from circulation, block their biological activity, or reduce their production. mdpi.com For instance, advanced dialysis techniques and adsorbents are being investigated to more effectively clear middle-molecule toxins that are not well-removed by conventional hemodialysis. mdpi.com

Furthermore, research into peptides with similar structures offers insights into potential therapeutic avenues. A study on the tetrapeptide Leu-Asp-Gln-Trp (LDQW), which shares a significant portion of its sequence with the uremic pentapeptide, found that it could inhibit xanthine (B1682287) oxidase. nih.gov Since xanthine oxidase is a key enzyme in the production of uric acid, and hyperuricemia is a known contributor to renal disease, this suggests that analogs of this compound could be designed as inhibitors for conditions like hyperuricemia. nih.govnih.gov

Studies have also shown that the metabolic profile of amino acids is significantly altered in individuals with chronic renal failure (CRF). nih.gov Supplementation with specific amino acids, including aspartic acid, glutamine, and lysine, has been observed to slow the progression of renal failure in some patients. nih.gov This highlights the complex role that amino acids and small peptides play in the context of kidney disease, acting as both potential toxins and therapeutic agents.

Immunomodulatory Therapies

The uremic state is associated with significant immune dysfunction, characterized by a combination of inflammation and immunosuppression. Peptides that accumulate in uremia can directly influence immune cell function.

A pivotal in-vitro study investigated the immunomodulating properties of a closely related pentapeptide, H-Asp-Leu-Trp-Glu-Lys-OH (note the substitution of glutamic acid for glutamine). The study demonstrated that the peptide has complex and varied effects on human peripheral blood mononuclear cells. It was found to significantly reduce the rosette-forming capacity of T-cells and decrease T-cell proliferation induced by certain mitogens (PHA and ConA). However, it enhanced the proliferative response to other stimulants like PWM and specific antigens, pointing to the T-cell as its primary target. These findings suggest that such peptides can reproduce some of the immunomodulatory effects attributed to the broader class of "middle molecules" in uremia.

The individual amino acids within the this compound sequence also have known immunomodulatory roles. Tryptophan-containing peptides, for example, have been linked to the modulation of cytokine production, while glutamine is known to be important for immune cell function. science.gov Leucine (B10760876), a branched-chain amino acid, also plays a role in the immune response.

Table 1: Summary of In-Vitro Immunomodulatory Effects of a Related Uremic Pentapeptide (Asp-Leu-Trp-Glu-Lys)

| Cell Type / Function | Observed Effect | Implication |

|---|---|---|

| T-Cell Rosette Formation | Significantly reduced | Indicates alteration of T-cell surface properties or receptor function. |

| T-Cell Proliferation (PHA/ConA induced) | Decreased | Suggests an inhibitory effect on specific pathways of T-cell activation. |

| Suppressor Cell Induction (ConA induced) | Decreased | May impact the regulation and suppression of immune responses. |

| Proliferative Response (PWM & Antigens) | Enhanced | Shows a selective enhancement of other T-cell activation pathways. |

| Primary Target Cell | T-Lymphocyte | Mixed lymphocyte culture experiments point to the T-cell as the main target. |

Data sourced from an in-vitro study on a related pentapeptide where Glutamic Acid (Glu) replaces Glutamine (Gln).

Neurotherapeutic Applications

The term "neurotherapeutic" in the context of this compound is complex, as the peptide is primarily identified as a uremic toxin with potential neurotoxic effects. nih.gov Uremic encephalopathy, a neurological complication of severe kidney failure, manifests with symptoms like fatigue, cognitive dysfunction, and altered mental status. nih.gov This condition is directly linked to the accumulation of uremic toxins that cross the blood-brain barrier. nih.govgoogle.com

Therefore, a primary "neurotherapeutic application" related to this peptide is not as an administered drug, but as a therapeutic target. Strategies aimed at reducing the concentration of this compound and other neurotoxic middle molecules in the blood could directly alleviate the neurological symptoms of uremia. nih.gov This reframes the peptide from a potential treatment to a key factor in the pathology that needs to be addressed.

The potential neurotherapeutic applications can be summarized as:

A Target for Removal: Developing enhanced blood purification techniques (e.g., advanced dialysis, hemoadsorption) to specifically remove this and other neurotoxic peptides. mdpi.com

A Biomarker: Using the levels of this peptide in blood or cerebrospinal fluid as a biomarker to diagnose or monitor the progression of uremic encephalopathy.

A Target for Antagonists: Designing molecules that can block the interaction of this peptide with neuronal cells, thereby preventing its toxic effects without necessarily removing it from circulation.

While some neuropeptides are explored as treatments for CNS disorders, the origin of this compound from uremic patients suggests its role is more likely pathogenic than therapeutic in the nervous system. google.comcelerion.com

Challenges and Opportunities in Clinical Development

The translation of research on this compound into clinical applications faces significant hurdles, but also presents unique opportunities. The primary challenge is the peptide's identity as a uremic toxin, which fundamentally questions its use as a direct therapeutic agent. usbio.netnih.gov

General challenges inherent to peptide drug development also apply, including susceptibility to enzymatic degradation, rapid renal clearance, and potential chemical instability of amino acids like Asparagine, Glutamine, and Tryptophan. nih.govfrontiersin.orgrsc.org Furthermore, the complex, dual-nature of its immunomodulatory effects could lead to unpredictable outcomes in a clinical setting.

Despite these challenges, several opportunities exist. The most significant is the potential to target the peptide itself as a strategy to treat uremic complications. frontiersin.orgmdpi.com If this peptide is a key contributor to the symptoms of uremia, developing antagonists or specific removal technologies could be highly beneficial. There is also an opportunity to develop modified analogs. Research on the related peptide Leu-Asp-Gln-Trp, which inhibits xanthine oxidase, suggests that modifying the this compound sequence could yield novel therapeutic compounds with more favorable and specific activities. nih.gov Such modifications could include substitutions with D-amino acids or cyclization to improve stability and selectivity. nih.govnih.gov

Table 2: Challenges and Opportunities in the Clinical Development of this compound

| Category | Description |

|---|---|

| Challenge | Identity as a Uremic Toxin: Its accumulation is associated with disease pathology, making direct administration problematic. nih.gov |

| Challenge | Complex Immunomodulation: The peptide exhibits both immunosuppressive and immunoenhancing effects, which could be difficult to control clinically. |

| Challenge | Peptide Instability: Like many peptides, it is susceptible to rapid degradation by proteases and chemical breakdown, leading to a short half-life. nih.govrsc.org |

| Challenge | Lack of Specificity: The potential for off-target effects is a concern for any therapeutic peptide. nih.gov |

| Opportunity | Therapeutic Target: The peptide can be viewed as a target for removal by advanced dialysis/adsorption or for blockade by antagonist drugs to treat uremic complications. mdpi.com |

| Opportunity | Biomarker Development: Its levels may serve as a useful biomarker for diagnosing or monitoring chronic kidney disease and its complications, such as neurotoxicity. researchgate.net |

| Opportunity | Analog Development: The peptide's structure can serve as a scaffold to design modified analogs with improved stability and targeted therapeutic activity, such as xanthine oxidase inhibition. nih.govnih.gov |

| Opportunity | Understanding Pathophysiology: Further study of its biological actions can provide deeper insights into the mechanisms of uremic syndrome. mdpi.commdpi.com |

Future Directions and Emerging Research Avenues for Uremic Pentapeptide Asp Leu Trp Gln Lys

Identification of Novel Biological Targets and Pathways

A primary focus of future research will be to elucidate the full spectrum of biological targets and signaling pathways modulated by Asp-Leu-Trp-Gln-Lys. While its presence in uremic fluid suggests a role in the pathophysiology of kidney disease, its specific molecular interactions remain largely uncharacterized.

Initial studies have pointed towards its potential involvement in immune modulation, as evidenced by its ability to inhibit E-rosette formation at certain concentrations. researchgate.net Further investigation is needed to identify the specific immune cell receptors or signaling molecules it interacts with. Techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening could be employed to pull down and identify binding partners from various cell types, including immune cells, renal cells, and neurons.

Moreover, exploring its structural similarity to a pentapeptide moiety of the β-chain of fibrinogen warrants further investigation into its potential role in coagulation and fibrinolysis pathways. researchgate.net Understanding these interactions could reveal novel therapeutic targets for managing the complex hematological abnormalities associated with uremia.

Development of Advanced Delivery Systems

The translation of this compound into a therapeutic agent will heavily rely on the development of effective and targeted delivery systems. As a peptide, it is susceptible to degradation by proteases in the bloodstream and may have limited ability to cross cellular membranes to reach intracellular targets.

Future research in this area could focus on several promising strategies:

Liposomal Encapsulation: Encapsulating the pentapeptide within liposomes could protect it from enzymatic degradation, prolong its circulation time, and facilitate its delivery to specific tissues or cells. Researchers are exploring methods for high-throughput surface modification of drug delivery vehicles like liposomes. researchgate.net

Neoglycopeptides: The synthesis of neoglycopeptides, by attaching carbohydrate moieties to the peptide, represents another avenue. researchgate.netresearchgate.netresearchgate.net This approach can enhance stability, solubility, and even target specific lectin receptors on cell surfaces for targeted delivery. researchgate.netresearchgate.netresearchgate.net

Peptide Analogs and Mimetics: Designing and synthesizing more stable analogs of this compound with improved pharmacokinetic properties is a key area of research. This could involve substituting natural amino acids with non-natural ones or creating peptidomimetics that retain biological activity but are resistant to proteolysis. researchgate.net

| Delivery Strategy | Potential Advantages | Research Focus |

| Liposomal Encapsulation | Protection from degradation, prolonged circulation, targeted delivery. | High-throughput surface modification for cell-targeting. researchgate.net |

| Neoglycopeptides | Enhanced stability, solubility, and targeted delivery via lectin receptors. researchgate.netresearchgate.netresearchgate.net | Chemoselective ligation techniques for efficient synthesis. researchgate.netresearchgate.netresearchgate.net |

| Peptide Analogs | Improved stability and pharmacokinetic properties. | Synthesis of analogs with non-natural amino acids or peptidomimetics. researchgate.net |

High-Throughput Screening and Combinatorial Library Approaches

To explore the therapeutic potential of this compound and to discover more potent or specific analogs, high-throughput screening (HTS) and combinatorial library approaches are indispensable. americanpeptidesociety.org These techniques allow for the rapid synthesis and evaluation of a vast number of related peptide sequences. americanpeptidesociety.org

The "one-bead one-compound" (OBOC) combinatorial library method is a powerful tool for generating and screening large libraries of peptides. ucdavis.edunih.gov By creating libraries based on the this compound sequence with variations at each amino acid position, researchers can identify derivatives with enhanced activity or altered specificity. ucdavis.eduijpsonline.comresearchgate.net This approach can be used to screen for peptides that bind with high affinity to specific biological targets identified in earlier studies. americanpeptidesociety.org

Furthermore, advancements in screening technologies, such as those utilizing mass spectrometry, are enabling faster and more sensitive analysis of peptide libraries. amazonaws.comchromatographyonline.com These methods can be applied to identify lead compounds for the development of novel therapeutics for a range of conditions, potentially extending beyond kidney disease. americanpeptidesociety.org

Systems Biology and Omics Integration

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of the biological roles of this compound. This involves combining genomics, proteomics, and metabolomics data to construct a holistic view of the cellular and systemic effects of the pentapeptide.

For instance, treating cells or animal models with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the pathways and networks it influences. This integrated approach can help to identify biomarkers of its activity and to understand its mechanism of action in a broader biological context.

The application of techniques like electrostatic repulsion hydrophilic interaction chromatography (ERLIC) can aid in the selective isolation and analysis of peptides and phosphopeptides from complex biological samples, which is essential for detailed proteomics studies. acs.orgpolylc.com By integrating these advanced analytical methods with computational modeling, researchers can build predictive models of the pentapeptide's effects and identify novel therapeutic intervention points.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Asp-Leu-Trp-Gln-Lys in academic laboratories?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesis, employing Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) with C18 columns ensures >95% purity. Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to verify secondary structures. Stability testing under physiological conditions (e.g., pH 7.4, 37°C) using circular dichroism (CD) can assess conformational integrity.

Q. How do researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., buffer composition, cell lines) or peptide batch purity. To address this:

-

Replicate Analysis : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).

-

Primary Analysis : Standardize protocols (e.g., pre-treat cells with protease inhibitors to prevent peptide degradation) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding variables like solvent effects (DMSO vs. aqueous buffers).

Q. What computational tools are recommended for predicting this compound interactions with biological targets?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina or Schrödinger Suite) can model peptide-receptor interactions. For dynamic behavior, run molecular dynamics (MD) simulations (GROMACS or AMBER) over ≥100 ns to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling.

Advanced Research Questions

Q. How to design experiments to investigate this compound’s role in modulating immune signaling pathways?

- Methodological Answer :

- In Vitro : Use CRISPR-Cas9-engineered immune cell lines (e.g., THP-1 monocytes) to knock out putative receptors (e.g., TLR4). Measure cytokine secretion (ELISA) after peptide treatment.

- In Vivo : Employ transgenic mouse models (e.g., MyD88⁻/⁻) to isolate signaling pathways. Combine with single-cell RNA sequencing (scRNA-seq) to map immune cell responses.

- Data Integration : Use pathway analysis tools (DAVID or STRING) to link peptide activity to canonical pathways (e.g., NF-κB).

Q. What strategies optimize the stability and bioavailability of this compound for in vivo applications?

- Methodological Answer :

- Stability Enhancement : Introduce D-amino acids or cyclization via lactam bridges to resist proteolysis. Test stability in simulated gastric fluid (SGF) and intestinal fluid (SIF).

- Bioavailability : Formulate with nanocarriers (e.g., liposomes or PLGA nanoparticles) and assess pharmacokinetics (PK) via LC-MS/MS in rodent plasma.

- DOE Optimization : Apply response surface methodology (e.g., Design-Expert® software) to optimize formulation parameters (e.g., lipid-to-peptide ratio) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How can researchers address conflicting data on this compound’s cytotoxicity in cancer vs. normal cells?

- Methodological Answer :

- Dose-Response Profiling : Use high-content screening (HCS) to generate IC₅₀ curves across cell panels (NCI-60). Normalize data to cell viability assays (MTT or ATP-lite).

- Mechanistic Studies : Perform RNAi screens to identify off-target effects or apoptosis markers (e.g., caspase-3 activation via Western blot).

- Tissue-Specific Analysis : Leverage organoid models to mimic tumor microenvironments and compare peptide efficacy in 3D vs. 2D cultures.

Q. What advanced techniques validate this compound’s interaction with membrane-bound receptors?

- Methodological Answer :

- Cryo-EM : Resolve peptide-receptor complexes at near-atomic resolution to identify binding epitopes.

- Fluorescence Resonance Energy Transfer (FRET) : Tag receptors with fluorescent probes (e.g., GFP/RFP) to monitor real-time interaction dynamics.

- Microscale Thermophoresis (MST) : Quantify binding affinities in native membrane preparations without purification.

Data Analysis & Experimental Design

Q. How to statistically analyze dose-dependent effects of this compound in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to sigmoidal models (Hill equation) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Power Analysis : Predefine sample sizes (G*Power software) to ensure statistical robustness, especially for rare in vivo phenotypes.

Q. What are best practices for integrating multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics & Proteomics : Use RNA-seq and LC-MS/MS data to construct co-expression networks (WGCNA). Overlay with peptide-treated samples to identify hub genes/proteins.

- Metabolomics : Apply pathway enrichment (MetaboAnalyst) to link metabolite shifts (e.g., TCA cycle intermediates) to peptide activity.

- Cross-Platform Validation : Confirm hits with CRISPR interference (CRISPRi) or targeted metabolomics (MRM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。